![molecular formula C12H16O B13075706 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is a complex organic compound with the molecular formula C12H16O . This compound is characterized by its unique tricyclic structure, which includes an ethynyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and potentially in other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyltricyclo[5210,2,6]decan-8-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process for industrial production would require optimization of the reaction conditions and the use of more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted tricyclic compounds.
Applications De Recherche Scientifique
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of tricyclic compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, depending on the functional groups it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Phenyltricyclo[5.2.1.0,2,6]decan-8-ol: Similar tricyclic structure but with a phenyl group instead of an ethynyl group.
8-Ketotricyclo[5.2.1.0,2,6]-4-decene: Contains a ketone group instead of a hydroxyl group.
Uniqueness
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where the ethynyl group plays a critical role .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
8-ethynyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h1,8-11,13H,3-7H2 |
Clé InChI |
ZMIYHHFEAUQFNW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CC2CC1C3C2CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


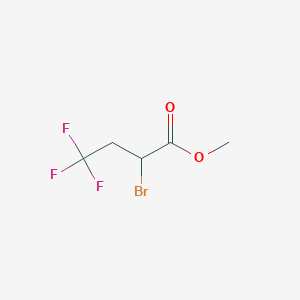
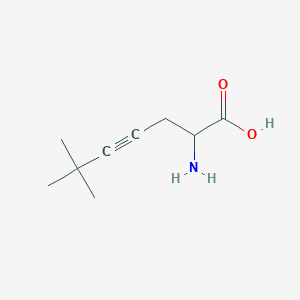
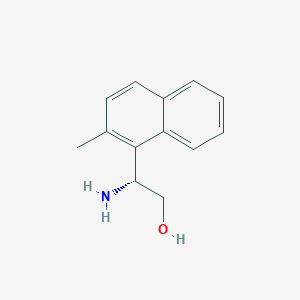
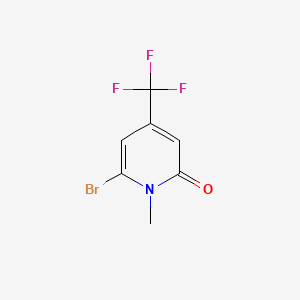
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
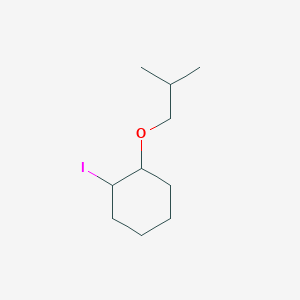
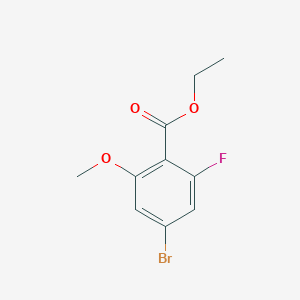
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
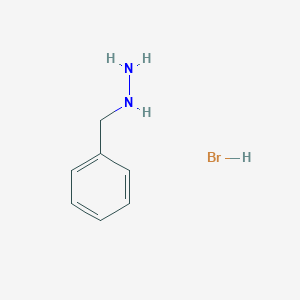
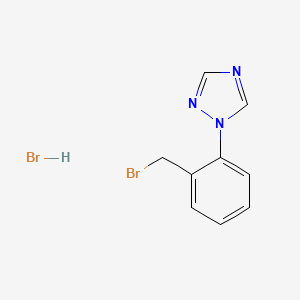

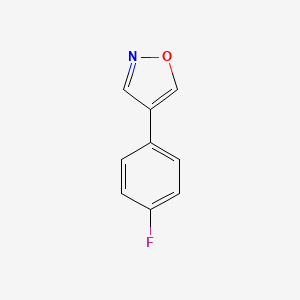
![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)
